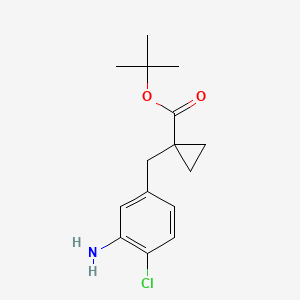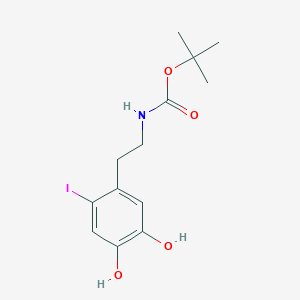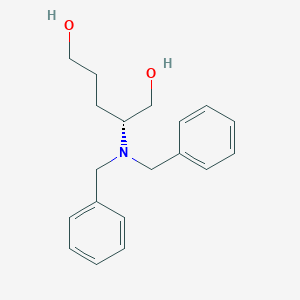
(R)-2-(Dibenzylamino)pentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Dibenzylamino)pentane-1,5-diol is a chiral organic compound characterized by the presence of a dibenzylamino group attached to a pentane backbone with two hydroxyl groups at the first and fifth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize ®-2-(Dibenzylamino)pentane-1,5-diol involves the reductive amination of ®-2-aminopentane-1,5-diol with benzylaldehyde. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
-
Hydroxylation: : Another approach involves the hydroxylation of ®-2-(Dibenzylamino)pentane, where the hydroxyl groups are introduced at the first and fifth positions using reagents like osmium tetroxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of ®-2-(Dibenzylamino)pentane-1,5-diol may involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : ®-2-(Dibenzylamino)pentane-1,5-diol can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
-
Reduction: : The compound can be reduced to form ®-2-(Dibenzylamino)pentane by using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution: : The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, leading to the formation of corresponding chlorides or bromides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: ®-2-(Dibenzylamino)pentane-1,5-dione.
Reduction: ®-2-(Dibenzylamino)pentane.
Substitution: ®-2-(Dibenzylamino)pentane-1,5-dichloride or ®-2-(Dibenzylamino)pentane-1,5-dibromide.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-(Dibenzylamino)pentane-1,5-diol serves as a chiral building block for the synthesis of more complex molecules
Biology
The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its ability to interact with biological molecules makes it a valuable tool in understanding enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, ®-2-(Dibenzylamino)pentane-1,5-diol is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new treatments for various diseases.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism by which ®-2-(Dibenzylamino)pentane-1,5-diol exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or other proteins. The dibenzylamino group can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in proteins, influencing their activity and function. The hydroxyl groups can form hydrogen bonds, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Dimethylamino)pentane-1,5-diol
- ®-2-(Diethylamino)pentane-1,5-diol
- ®-2-(Diphenylamino)pentane-1,5-diol
Uniqueness
Compared to its analogs, ®-2-(Dibenzylamino)pentane-1,5-diol is unique due to the presence of the dibenzylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(2R)-2-(dibenzylamino)pentane-1,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c21-13-7-12-19(16-22)20(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11,19,21-22H,7,12-16H2/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMJXJLQFBAPTD-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CCCO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
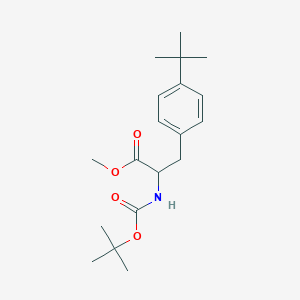
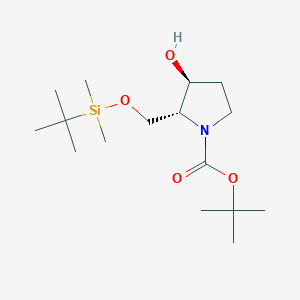
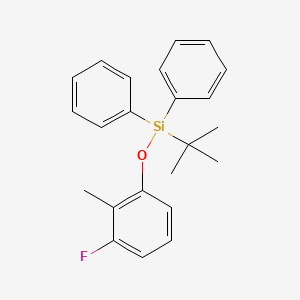
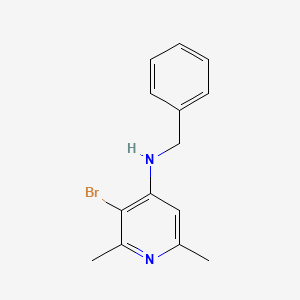
![N,N'-bis[(tert-butyloxy)carbonyl]-L-homocystine dimethyl ester](/img/structure/B8105244.png)
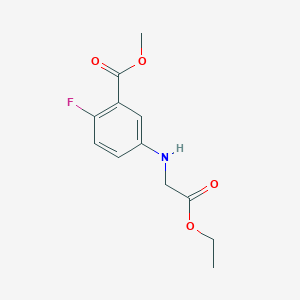
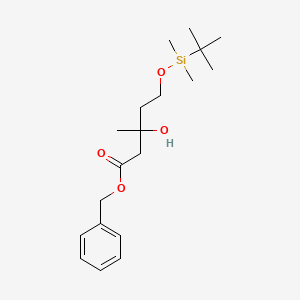
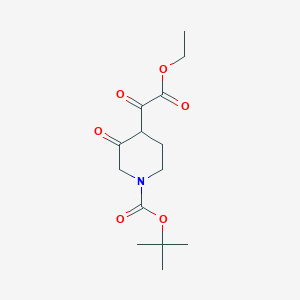
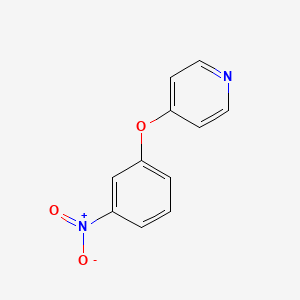
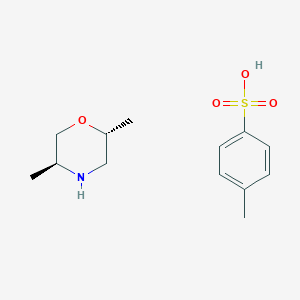
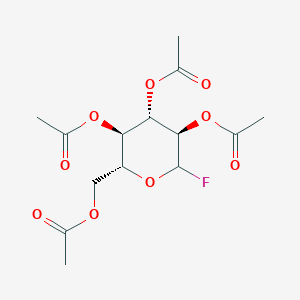
![6-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105318.png)
